4-(4-溴苯基)-1-甲基-1H-咪唑

描述

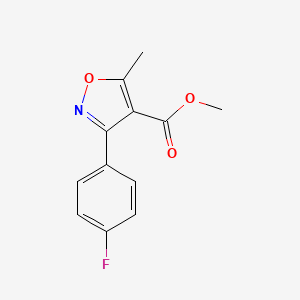

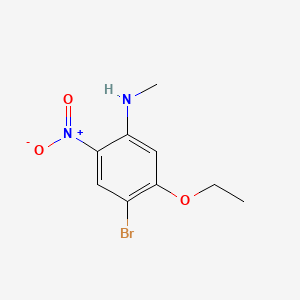

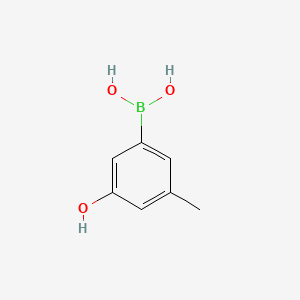

4-(4-Bromophenyl)-1-methyl-1H-imidazole, also known as 4-Bromo-1-methyl-1H-imidazole, is a chemical compound that belongs to the class of imidazole derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science.

科学研究应用

合成和化学性质

咪唑衍生物,包括4-(4-溴苯基)-1-甲基-1H-咪唑,在合成各种化合物中发挥作用,因为它们独特的化学和生物性质。例如,合成4-磷酸化咪唑衍生物涉及咪唑和磷卤化物的金属衍生物。这些化合物表现出一系列活性,如杀虫杀螨、抗白血病、降糖、抗渗出、降压和神经退行性活性。它们的化学性质允许进行多样化修饰,从而实现复杂分子和潜在药物的合成(Abdurakhmanova et al., 2018)。

药物应用

咪唑衍生物的药理潜力广泛,从抗微生物到抗癌活性。例如,基于咪唑的化合物以其免疫调节作用而闻名,如通过诱导细胞因子激活免疫系统的依米昔膦。这种激活机制对治疗各种皮肤疾病和癌症具有重要意义,突显了咪唑衍生物的治疗多样性(Syed, 2001)。

防腐蚀

咪唑衍生物,包括带有溴苯基的化合物,在石油工业中作为有效的防腐蚀剂。它们的分子结构具有杂环环和疏水尾部,使其能够强烈吸附在金属表面上,从而保护它们免受腐蚀。通过化学修饰可以增强这些抑制剂的效果,为防腐蚀提供经济有效且环保的解决方案(Sriplai & Sombatmankhong, 2023)。

抗氧化活性

咪唑衍生物的抗氧化性质正在研究中,以应对氧化应激,这是许多慢性疾病的因素。用于确定化合物抗氧化活性的分析方法包括分光光度法和电化学测定,为咪唑基分子的抗氧化能力提供了见解。这项研究可能导致新的抗氧化疗法的开发(Munteanu & Apetrei, 2021)。

作用机制

Target of Action

Related compounds have shown potent antileishmanial and antimalarial activities . These compounds are known to interact with specific proteins in Leishmania and Plasmodium species, which are the causative agents of leishmaniasis and malaria, respectively .

Mode of Action

Molecular docking studies on related compounds have shown that they can bind to specific proteins in the target organisms, leading to inhibition of essential biological processes . The binding is characterized by a lower binding free energy, indicating a strong interaction between the compound and its target .

Biochemical Pathways

Related compounds have been shown to inhibit the growth of leishmania and plasmodium species, suggesting that they may interfere with essential biochemical pathways in these organisms .

Pharmacokinetics

The lipophilic character of related compounds, expressed by the clogp value, seems to confirm the hypothesis of a better antimicrobial effect for most tested bacterial strains .

Result of Action

Related compounds have shown significant inhibition effects against leishmania and plasmodium species .

属性

IUPAC Name |

4-(4-bromophenyl)-1-methylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2/c1-13-6-10(12-7-13)8-2-4-9(11)5-3-8/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZXAMFSRWIZVLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40692923 | |

| Record name | 4-(4-Bromophenyl)-1-methyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40692923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

136350-70-4 | |

| Record name | 4-(4-Bromophenyl)-1-methyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40692923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

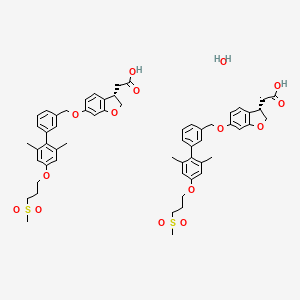

![5-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B595581.png)

![2,2,2-trichloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone](/img/structure/B595584.png)

![7-Tributylstannyl[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B595591.png)

![N,N-diMethyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-aMine hydrochloride](/img/structure/B595595.png)